molecular formula C7H8N4 B3037190 5-(Azidomethyl)-2-methylpyridine CAS No. 474554-80-8

5-(Azidomethyl)-2-methylpyridine

Cat. No.: B3037190
CAS No.: 474554-80-8
M. Wt: 148.17 g/mol
InChI Key: CVXDQFFWZPXGQU-UHFFFAOYSA-N
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Description

5-(Azidomethyl)-2-methylpyridine is an organic compound characterized by the presence of an azido group attached to a methylpyridine ring

Mechanism of Action

Target of Action

Azido groups in general have been used in photoaffinity labeling (pal) methods to identify the target molecules of various bioactive compounds . This method involves the conjugation of the bioactive diazido probe with the target molecules through a selective photoreaction .

Mode of Action

Azido compounds are known to interact with their targets through a process called click chemistry . This involves a reaction between an azide and an alkyne to form a stable triazole ring, which can lead to changes in the biochemical properties of the target .

Biochemical Pathways

Azido compounds have been used in the study of purine and pyrimidine biosynthesis pathways , suggesting that they may interact with these or similar pathways.

Pharmacokinetics

The pharmacokinetics of similar azido compounds have been studied . For instance, 5-azacytidine, a pyrimidine nucleoside analogue, has been shown to incorporate into RNA and DNA, disrupting RNA metabolism and inhibiting protein and DNA synthesis .

Result of Action

Azido impurities in certain drugs have been found to be mutagenic . Mutagenic compounds can damage DNA, and long-term exposure to these agents could increase the risk of developing cancer .

Action Environment

The action, efficacy, and stability of 5-(Azidomethyl)-2-methylpyridine can be influenced by various environmental factors. For instance, the presence of azido impurities in certain pharmaceuticals has led to recalls due to the potential risk of carcinogenicity . This suggests that the manufacturing environment and process can significantly impact the presence and concentration of such impurities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azidomethyl)-2-methylpyridine typically involves the introduction of an azido group to a methylpyridine precursor. One common method is the nucleophilic substitution reaction where a halomethylpyridine is reacted with sodium azide under suitable conditions. For instance, 2-methyl-5-chloromethylpyridine can be treated with sodium azide in a polar aprotic solvent like dimethylformamide at elevated temperatures to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Azidomethyl)-2-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Sodium Azide:

    Copper(I) Catalysts: Employed in cycloaddition reactions.

    Hydrogen and Catalysts: Used in reduction reactions.

Major Products Formed

    Triazoles: Formed through cycloaddition reactions.

    Aminomethyl Derivatives: Formed through reduction reactions.

Scientific Research Applications

5-(Azidomethyl)-2-methylpyridine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which combines the reactivity of the azido group with the properties of the methylpyridine ring. This combination makes it a versatile compound for various applications in organic synthesis and materials science.

Properties

IUPAC Name

5-(azidomethyl)-2-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-6-2-3-7(4-9-6)5-10-11-8/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVXDQFFWZPXGQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

NaN3 (11.2 g, 172 mmol) was added to a solution of the 5-(chloromethyl)-2-methylpyridine (12.2 g, 86.2 mmol) in dimethylformamide (120 ml) while cooling on ice and the mixture was stirred at the same temperature for 1 hour and then at room temperature for 2 hours. The reaction mixture was poured into semi-saturated aqueous sodium hydrogencarbonate, extraction was performed with ethyl acetate and the extract was washed with water and saturated aqueous NaCl. After drying with anhydrous magnesium sulfate, the solvent was distilled off under reduced pressure and the residue was purified by silica gel column chromatography (solvent: n-hexane-ethyl acetate) to yield the title compound (8.9 g, 26%, two steps) as a colorless oil.
Name
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
26%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(Azidomethyl)-2-methylpyridine
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5-(Azidomethyl)-2-methylpyridine

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